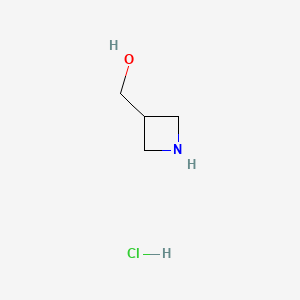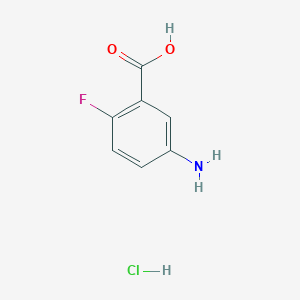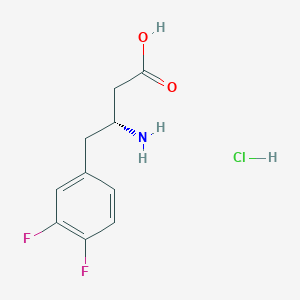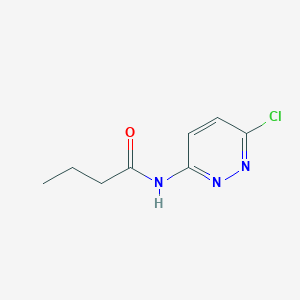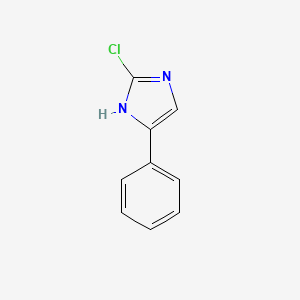
2-Cloro-5-fenil-1H-imidazol
Descripción general
Descripción
2-Chloro-5-phenyl-1H-imidazole is a derivative of the imidazole compound, which is a five-membered planar ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The chloro and phenyl substituents on the imidazole ring can influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of imidazole derivatives often involves the formation of the imidazole ring followed by functionalization at specific positions on the ring. For instance, the synthesis of 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride demonstrates the introduction of a chlorobenzyl group to the imidazole ring, which is similar to the chloro and phenyl substituents in 2-Chloro-5-phenyl-1H-imidazole . Another example is the synthesis of 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, which involves the design of a pro-drug intended to release a lethal species within anaerobic bacterial cells . These syntheses highlight the versatility of imidazole chemistry and the potential for creating compounds with specific biological activities.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the planarity of the imidazole ring and the orientation of substituents, which can affect the compound's properties. For example, the crystal structure analysis of various imidazole derivatives reveals that the phenyl rings and the imidazole ring can adopt planar conformations, and the substituents can exhibit significant torsion . These structural features are crucial for understanding the interactions of the compounds with biological targets and their overall stability.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including displacement, hydrogen bonding, and interactions with transition metals. The reaction of imidazole with 2-phenyl,4-chloromethylene-oxazol-5-one, for instance, involves the displacement of chlorine and attack by nitrogen . Additionally, the formation of intramolecular hydrogen bonds (IMHB) can influence the planarity and stability of the molecule . The reactivity of imidazole derivatives with transition metals is also noteworthy, as seen in the synthesis of metal complexes with imidazole ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-phenyl-1H-imidazole can be inferred from studies on similar compounds. The crystalline nature of these compounds, their melting points, solubility, and stability can be affected by the presence of substituents on the imidazole ring. The intermolecular interactions, such as hydrogen bonding and C-H...π contacts, play a role in the formation of crystal structures and can influence the compound's solubility and melting point . The electronic properties, such as charge transfer and frontier molecular orbitals, are also important for understanding the compound's reactivity and potential as a pharmaceutical agent .
Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Anticancerígenos
2-Cloro-5-fenil-1H-imidazol: es un andamiaje valioso en química medicinal debido a su anillo de imidazol, una estructura central en muchos compuestos biológicamente activos. Sus derivados se han explorado para propiedades anticancerígenas, ya que el anillo de imidazol puede interactuar con varios objetivos biológicos. Los investigadores han sintetizado numerosos derivados para optimizar su interacción con las enzimas y los receptores de las células cancerosas, con el objetivo de aumentar la potencia y la selectividad mientras se reducen los efectos secundarios .
Química Sintética: Catalizadores y Ligandos
En química sintética, los derivados de This compound sirven como precursores de catalizadores y ligandos. Estos compuestos son particularmente útiles en la creación de carbenos N-heterocíclicos (NHC), que son ligandos estables para catalizadores metálicos utilizados en reacciones de acoplamiento cruzado. Los NHC derivados de estos imidazoles han sido instrumentales en el desarrollo de rutas sintéticas más ecológicas y eficientes .
Agricultura: Fungicidas y Pesticidas
El anillo de imidazol también está presente en compuestos utilizados como fungicidas y pesticidas. Los derivados de This compound se han investigado por su potencial para inhibir el crecimiento de hongos y plagas nocivos en los cultivos. Su modo de acción a menudo implica la interrupción del ciclo de vida de los organismos diana, protegiendo así los cultivos y mejorando el rendimiento .
Desarrollo Farmacéutico: Formulación de Medicamentos
Los derivados de imidazol, incluidos los de This compound, se exploran para fines de formulación de medicamentos. Pueden mejorar la solubilidad y la estabilidad de los principios farmacéuticos activos (API), haciéndolos más efectivos en los sistemas de administración de medicamentos. Esta aplicación es crucial en el desarrollo de nuevos medicamentos y la mejora de los existentes .
Bioquímica: Inhibición Enzimática
En bioquímica, se estudian This compound y sus derivados por su actividad inhibitoria enzimática. Pueden imitar el estado de transición de las reacciones catalizadas por enzimas o unirse al sitio activo, inhibiendo así la función de la enzima. Esta propiedad es significativa para el diseño de fármacos que se dirigen a enzimas específicas relacionadas con enfermedades .
Ciencia de Materiales: Líquidos Iónicos
El anillo de imidazol es un componente clave en la síntesis de líquidos iónicos. Los derivados de This compound se pueden utilizar para crear líquidos iónicos con propiedades específicas, como la estabilidad térmica y la conductividad. Estos líquidos iónicos tienen diversas aplicaciones, como disolventes en reacciones químicas y en dispositivos electroquímicos .
Safety and Hazards
Direcciones Futuras
Imidazole and its derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Mecanismo De Acción
Target of Action
For instance, some imidazoles inhibit the enzyme cytochrome P450 14α-demethylase, which plays a crucial role in the biosynthesis of sterols in fungi .
Mode of Action
Imidazoles typically work by inhibiting the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome p450 14α-demethylase . This results in a change in fungal cell membrane lipid composition, altering cell permeability and ultimately leading to the osmotic disruption or growth inhibition of the fungal cell .
Biochemical Pathways
The inhibition of cytochrome p450 14α-demethylase by imidazoles impacts the ergosterol biosynthesis pathway, which is critical for maintaining the integrity and fluidity of fungal cell membranes .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
The inhibition of cytochrome p450 14α-demethylase by imidazoles leads to a change in fungal cell membrane lipid composition, altering cell permeability and ultimately leading to the osmotic disruption or growth inhibition of the fungal cell .
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-phenyl-1H-imidazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates in the body. The interaction between 2-Chloro-5-phenyl-1H-imidazole and cytochrome P450 involves the binding of the imidazole nitrogen to the heme iron of the enzyme, leading to inhibition of its catalytic activity . Additionally, 2-Chloro-5-phenyl-1H-imidazole has been shown to interact with other biomolecules, such as nucleic acids, through hydrogen bonding and π-π stacking interactions, which can influence gene expression and cellular processes .
Cellular Effects
The effects of 2-Chloro-5-phenyl-1H-imidazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating the activity of these kinases, 2-Chloro-5-phenyl-1H-imidazole can affect cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been reported to alter gene expression by binding to specific DNA sequences, thereby regulating the transcription of target genes . In terms of cellular metabolism, 2-Chloro-5-phenyl-1H-imidazole can inhibit key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-5-phenyl-1H-imidazole involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the imidazole nitrogen to the heme iron of cytochrome P450 enzymes, resulting in the inhibition of their catalytic activity . This interaction prevents the metabolism of various substrates, leading to altered metabolic pathways. Additionally, 2-Chloro-5-phenyl-1H-imidazole can act as an inhibitor or activator of other enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . This compound also influences gene expression by binding to DNA and affecting the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-phenyl-1H-imidazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 2-Chloro-5-phenyl-1H-imidazole, resulting in the formation of degradation products . Long-term studies have shown that continuous exposure to this compound can lead to persistent changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-phenyl-1H-imidazole vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, with no significant changes in physiological parameters . At higher doses, 2-Chloro-5-phenyl-1H-imidazole can induce toxic effects, including liver and kidney damage, due to the inhibition of cytochrome P450 enzymes and subsequent accumulation of toxic metabolites . Threshold effects have been observed, where a specific dosage level leads to a sudden increase in adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-Chloro-5-phenyl-1H-imidazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. This compound can inhibit the metabolism of various substrates, leading to altered metabolic flux and changes in metabolite levels . Additionally, 2-Chloro-5-phenyl-1H-imidazole can be metabolized by other enzymes, such as flavin-containing monooxygenases, resulting in the formation of hydroxylated and dechlorinated metabolites . These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of 2-Chloro-5-phenyl-1H-imidazole in biological systems .
Transport and Distribution
The transport and distribution of 2-Chloro-5-phenyl-1H-imidazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and efflux . Once inside the cell, 2-Chloro-5-phenyl-1H-imidazole can bind to intracellular proteins, such as albumin and cytosolic enzymes, which influence its distribution and localization . The accumulation of this compound in specific tissues, such as the liver and kidneys, is determined by the expression levels of these transporters and binding proteins.
Propiedades
IUPAC Name |
2-chloro-5-phenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUAGVOYWABQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648051 | |
| Record name | 2-Chloro-5-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
227313-39-5 | |
| Record name | 2-Chloro-5-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-phenyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




